2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17763116
InChI: InChI=1S/C9H7N5/c10-4-7-2-1-3-12-9(7)14-6-8(11)5-13-14/h1-3,5-6H,11H2
SMILES:
Molecular Formula: C9H7N5
Molecular Weight: 185.19 g/mol

2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile

CAS No.:

Cat. No.: VC17763116

Molecular Formula: C9H7N5

Molecular Weight: 185.19 g/mol

* For research use only. Not for human or veterinary use.

2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile -

Specification

Molecular Formula C9H7N5
Molecular Weight 185.19 g/mol
IUPAC Name 2-(4-aminopyrazol-1-yl)pyridine-3-carbonitrile
Standard InChI InChI=1S/C9H7N5/c10-4-7-2-1-3-12-9(7)14-6-8(11)5-13-14/h1-3,5-6H,11H2
Standard InChI Key MZAYHZMRYJUWIO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(N=C1)N2C=C(C=N2)N)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure integrates two nitrogen-containing heterocycles: a pyridine ring and a pyrazole ring. The pyridine moiety is substituted at position 3 with a carbonitrile (-CN) group and at position 2 with a 4-amino-1H-pyrazol-1-yl group. This arrangement creates a planar, conjugated system that enhances electronic delocalization, as evidenced by its SMILES notation: N#CC1=CC=CN=C1N2N=CC(N)=C2.[H]Cl .

Table 1: Fundamental Chemical Identifiers

PropertyValueSource
CAS Number (Hydrochloride)1461707-43-6
Molecular Formula (Free Base)C₉H₇N₅
Molecular Weight (Free Base)185.19 g/mol
Molecular Formula (Hydrochloride)C₉H₈ClN₅
Molecular Weight (Hydrochloride)221.65 g/mol
IUPAC Name2-(4-Aminopyrazol-1-yl)pyridine-3-carbonitrile

X-ray crystallography of analogous pyrazolopyridine derivatives confirms the coplanar orientation of the pyrazole and pyridine rings, which facilitates π-π stacking interactions in biological systems .

Spectroscopic Characterization

  • IR Spectroscopy: The carbonitrile group exhibits a distinctive absorption band near 2226 cm⁻¹, while the pyrazole NH₂ group shows stretches at 3300–3500 cm⁻¹ .

  • NMR Analysis: ¹H NMR spectra of the hydrochloride salt reveal proton environments consistent with aromatic pyridine (δ 7.8–8.6 ppm) and pyrazole (δ 6.2–7.1 ppm) systems. The amino group protons appear as a broad singlet near δ 5.3 ppm.

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically involves a nucleophilic substitution reaction between 3-cyanopyridine-2-yl derivatives and 4-amino-1H-pyrazole. A representative pathway includes:

  • Precursor Activation: 2-Chloropyridine-3-carbonitrile is treated with a base to generate a nucleophilic site at position 2.

  • Coupling: Reaction with 4-amino-1H-pyrazole in dimethylformamide (DMF) at 80–100°C for 12–24 hours yields the free base.

  • Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, improving stability and solubility .

Table 2: Optimized Synthesis Conditions

ParameterOptimal ValueImpact on Yield
Temperature85°CMaximizes substitution efficiency
SolventAnhydrous DMFEnhances nucleophilicity
Reaction Time18 hoursBalances conversion and side reactions
CatalystPotassium carbonateFacilitates deprotonation

Yields typically range from 65–75% for the free base and 85–90% for the hydrochloride salt after purification by recrystallization.

Scalability Challenges

Industrial-scale production faces hurdles due to:

  • Purity Requirements: HPLC analyses demand ≥95% purity for pharmaceutical intermediates, necessitating costly chromatographic methods.

  • Byproduct Formation: Competing reactions at the pyridine ring’s nitrogen atoms can generate undesired isomers, requiring precise stoichiometric control.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of the hydrochloride salt shows a melting point of 214–216°C with decomposition onset at 220°C, indicating limited thermal stability under processing conditions.

Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
Water12.425
Methanol89.725
Dichloromethane3.225
Dimethyl sulfoxide>15025

The hydrochloride salt’s aqueous solubility is pH-dependent, increasing significantly below pH 3 due to protonation of the pyridine nitrogen.

Biological Applications and Mechanisms

Enzyme Inhibition

Molecular docking studies suggest the compound binds to ATP pockets in kinase enzymes, with computed binding energies of −8.2 to −9.6 kcal/mol for targets like EGFR and CDK2. The carbonitrile group forms critical hydrogen bonds with catalytic lysine residues .

Antimicrobial Activity

Derivatives containing the 4-aminopyrazole moiety exhibit minimum inhibitory concentrations (MICs) of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli, outperforming ampicillin in methicillin-resistant strains .

Hazard CategoryGHS CodePrecautionary Measures
Acute Oral ToxicityH302Use fume hood; avoid ingestion
Skin IrritationH315Wear nitrile gloves
Eye DamageH318Safety goggles required

Material safety data sheets (MSDS) recommend storing the hydrochloride salt at 2–8°C under nitrogen atmosphere to prevent degradation.

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